4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide
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Overview
Description
4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzamide core with an isopropoxy group and a phenylpiperazine moiety, making it a versatile molecule in various chemical and biological studies.
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been reported to exhibit significant antibacterial and antifungal activity .
Mode of Action
It’s worth noting that compounds with a similar structure have shown to interact with their targets, leading to significant antibacterial and antifungal activity . The interaction usually involves binding to the target, which inhibits its function and leads to the death of the pathogen .
Biochemical Pathways
Based on the antimicrobial activity of similar compounds, it can be inferred that the compound may interfere with essential biochemical pathways in the pathogens, leading to their death .
Result of Action
Based on the antimicrobial activity of similar compounds, it can be inferred that the compound may lead to the death of the pathogens .
Action Environment
Environmental factors such as pH, temperature, and presence of other substances can influence the action, efficacy, and stability of the compound .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide are not fully understood yet. It is known that similar compounds with a phenylpiperazine structure have shown significant interactions with various enzymes and proteins . These interactions often involve the formation of hydrogen bonds and ionic interactions, which can influence the function of these biomolecules .
Cellular Effects
The cellular effects of this compound are still under investigation. Related compounds have shown to inhibit the growth of HeLa cells, a type of cervical cancer cell . This suggests that this compound may also have potential anti-cancer properties.
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet fully understood. Similar compounds have been found to inhibit the activity of certain enzymes, such as C1s, a key enzyme in the classical complement pathway . This inhibition is often achieved through competitive binding to the enzyme’s active site .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Similar compounds have shown dose-dependent inhibitory effects on certain cellular processes over time .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. Related compounds have shown significant antiarrhythmic activity in adrenaline-induced arrhythmia in anesthetized rats .
Metabolic Pathways
The metabolic pathways involving this compound are not yet fully understood. Similar compounds have been found to interact with various enzymes and cofactors, suggesting that they may be involved in multiple metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Similar compounds have been found to bind directly to certain enzymes, suggesting that they may be transported and distributed via specific transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is not yet known. Similar compounds have been found to inhibit enzymes that are located in specific subcellular compartments, suggesting that they may also be localized to these areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The isopropoxy group is introduced through an etherification reaction, while the phenylpiperazine moiety is attached via a nucleophilic substitution reaction. The reaction conditions often include the use of organic solvents such as dichloromethane or methanol, and catalysts like potassium carbonate or sodium hydride to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits antimicrobial activity.
Uniqueness
4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is unique due to its specific structural features, such as the isopropoxy group and the phenylpiperazine moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-19(2)28-22-11-9-20(10-12-22)23(27)24-13-6-14-25-15-17-26(18-16-25)21-7-4-3-5-8-21/h3-5,7-12,19H,6,13-18H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUWJSAPKMGILI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.